molecular formula C16H17NO3 B554738 o-Benzyl-d-tyrosine CAS No. 65733-15-5

o-Benzyl-d-tyrosine

Cat. No.: B554738
CAS No.: 65733-15-5
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-OAHLLOKOSA-N
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Description

o-Benzyl-d-tyrosine (C₁₆H₁₇NO₃) is a synthetic amino acid derivative where the hydroxyl group of the tyrosine side chain is substituted with a benzyl group. This modification serves as a protective group, preventing unwanted reactions during peptide synthesis. Its D-configuration distinguishes it from the naturally occurring L-tyrosine, making it valuable in designing enantioselective peptides and enzyme-resistant analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65733-15-5
Record name o-Benzyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-BENZYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Pharmacokinetics

It is known that the compound is a white powder and has an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1). These properties may influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and the specific characteristics of the biological system in which it is present. For instance, the enzymatic production of tyrosine derivatives can be influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and the presence of inhibitors or activators.

Biological Activity

o-Benzyl-d-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of a benzyl group at the ortho position of the phenolic hydroxyl. This modification alters its biochemical properties and enhances its utility in various biological and synthetic applications. The compound has garnered attention for its role in peptide synthesis, modulation of cellular activities, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H17_{17}NO3_3
  • Molecular Weight : 273.31 g/mol
  • Structure : The structure comprises a benzyl group attached to the ortho position of the tyrosine backbone, influencing its steric and electronic properties.

This compound functions primarily through its incorporation into peptides during solid-phase peptide synthesis. This incorporation allows for the modulation of peptide properties, such as stability and bioactivity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is often used to protect the amino group during synthesis, which is removed post-synthesis to enable biological interactions.

1. Peptide Synthesis

This compound serves as a building block in peptide synthesis, facilitating the creation of complex peptides with enhanced pharmacological properties. Its incorporation can influence:

  • Biochemical Pathways : It participates in pathways related to protein synthesis and metabolism.
  • Cellular Effects : Peptides synthesized with this compound can modulate signaling pathways, affecting gene expression and cellular metabolism.

2. Cell Signaling Modulation

Research indicates that peptides containing this compound can act on specific receptors or enzymes, thereby altering cellular responses. For instance:

  • Inhibition/Activation : Depending on the peptide context, these compounds can inhibit or activate signaling pathways relevant to various physiological processes .

3. Oxidative Stress Response

Emerging studies suggest that ortho-tyrosine isomers, including this compound, may act as mediators of oxidative stress. Elevated levels have been observed in conditions associated with oxidative damage, indicating a potential role in cellular defense mechanisms against oxidative stress .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Mager & Berends (1974)Oxidative StressIdentified this compound as a product of phenylalanine oxidation under oxidative stress conditions.
Maskos et al. (1992)Cellular ImpactDemonstrated that this compound influences cell signaling pathways related to stress responses.
Sun et al. (1993)Myocardial IschemiaShowed increased levels of this compound in plasma during induced myocardial ischemia, suggesting its role in oxidative stress response in vivo .

Applications in Research and Medicine

The biological activity of this compound extends into several fields:

1. Pharmaceutical Development

Due to its ability to modify peptide structures, this compound is investigated for developing peptide-based therapeutics targeting specific diseases.

2. Biotechnology

It is used in synthesizing amphiphilic block copolypeptides that have applications in drug delivery systems and nanobiotechnology .

3. Chemical Biology

The compound is employed to study protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms .

Scientific Research Applications

Pharmaceutical Development

Role as a Precursor
o-Benzyl-d-tyrosine is utilized as a precursor in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates aimed at neurotransmitter systems .

Case Study: Drug Design
In research involving the synthesis of LPA1/LPA3 antagonists, this compound derivatives were explored for their ability to inhibit specific receptor pathways. This study demonstrated that modifications to this compound could yield potent inhibitors with potential therapeutic applications in conditions like cancer and fibrotic diseases .

Biochemical Research

Protein Synthesis and Enzyme Activity
The compound is integral to studies on protein synthesis and enzyme activity, particularly concerning metabolic pathways involving tyrosine. It aids researchers in understanding how tyrosine derivatives influence biological functions and metabolic processes .

Inhibition Studies
Research has shown that this compound can inhibit tyrosinase activity, which is crucial for melanin production. Such inhibition studies are essential for developing treatments for hyperpigmentation disorders and other related conditions .

Peptide Synthesis

Solid-Phase Peptide Synthesis
this compound serves as a valuable building block in solid-phase peptide synthesis. This method allows the creation of complex peptides with specific functionalities, which are vital in developing biologically active compounds .

Example Application: Drug Carriers
Peptides synthesized using this compound have been investigated for their potential as targeted drug carriers. These peptides can enhance the delivery of therapeutic agents directly to specific cells or tissues, improving treatment efficacy while minimizing side effects .

Cosmetic Formulations

Antioxidant Properties
The compound's potential antioxidant properties make it an attractive ingredient in cosmetic formulations aimed at promoting skin health and combating aging. Research into its effectiveness in protecting skin cells from oxidative stress is ongoing and shows promise for future applications in skincare products .

Food Industry

Flavor Enhancement
this compound is being explored for its flavor-enhancing properties, which could improve the taste profiles of various food products. Its application in this area may lead to the development of novel food additives that enhance consumer appeal without compromising health standards .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentPrecursor for neurological drugsEnhanced drug efficacy
Biochemical ResearchStudies on protein synthesis and enzyme activityInsights into metabolic pathways
Peptide SynthesisBuilding block for complex peptidesTargeted drug delivery
Cosmetic FormulationsAntioxidant propertiesSkin health and anti-aging benefits
Food IndustryFlavor enhancementImproved taste profiles

Comparison with Similar Compounds

Stereoisomers: o-Benzyl-l-tyrosine

  • Structural Similarity: Both compounds share identical molecular formulas (C₁₆H₁₇NO₃) but differ in stereochemistry at the α-carbon.
  • Key Differences :
    • Biological Activity : The D-form is less common in natural systems but is used to evade enzymatic degradation in therapeutic peptides.
    • Physical Properties : Both forms exhibit similar solubility and melting points, but their optical rotations differ significantly due to chirality .
Property o-Benzyl-d-tyrosine o-Benzyl-l-tyrosine
CAS Number Not explicitly listed 16652-64-5
Configuration D L
Molecular Weight 271.31 g/mol 271.31 g/mol
Purity (Commercial) N/A 98%

Substituent Variants: O-Methyl-d-tyrosine

  • Structural Difference : The hydroxyl group is protected with a methyl (-CH₃) instead of a benzyl (-CH₂C₆H₅) group.
  • pKa: The methylated derivative has a predicted pKa of 2.24±0.10, suggesting altered acidity compared to benzylated forms .
Property This compound O-Methyl-d-tyrosine
CAS Number Not explicitly listed 39878-65-4
Substituent Benzyl Methyl
Predicted pKa N/A 2.24±0.10
Form Likely solid White powder

Ester Derivatives: O-Benzyl-l-tyrosine Methyl Ester Hydrochloride

  • Structural Modification : Incorporates a methyl ester (-COOCH₃) and hydrochloride salt.
  • Functional Role : The ester enhances solubility in organic solvents, while the HCl salt improves crystallinity. This derivative is often used in solid-phase peptide synthesis (SPPS) .
Property This compound O-Benzyl-l-tyrosine Methyl Ester HCl
CAS Number Not explicitly listed 34805-17-9
Molecular Formula C₁₆H₁₇NO₃ C₁₇H₁₉NO₃·HCl
Molecular Weight 271.31 g/mol 321.80 g/mol
Application Peptide protection Intermediate in SPPS

N-Protected Analogs: N-Benzoyl-O,a-dimethyl-d-tyrosine Methyl Ester

  • Structural Complexity : Features both benzoyl (N-protection) and dimethyl (side chain) modifications.
  • Comparative Analysis :
    • Synthesis : Requires multiple protection/deprotection steps, increasing synthetic complexity.
    • Applications : Used in specialized peptide designs requiring dual protection .
Property This compound N-Benzoyl-O,a-dimethyl-d-tyrosine Methyl Ester
CAS Number Not explicitly listed 172168-14-8
Molecular Formula C₁₆H₁₇NO₃ C₁₉H₂₁NO₄
Molecular Weight 271.31 g/mol 327.37 g/mol

Amino Acid Backbone Variants: O-Benzyl-l-threonine

  • Structural Difference : Threonine replaces tyrosine, with a hydroxyl group at the β-position instead of the aromatic ring.
  • Functional Impact : The benzyl group in threonine derivatives protects the β-hydroxyl, enabling selective glycosylation or other modifications .
Property This compound O-Benzyl-l-threonine
CAS Number Not explicitly listed 4378-10-3
Molecular Formula C₁₆H₁₇NO₃ C₁₁H₁₅NO₃
Molecular Weight 271.31 g/mol 209.24 g/mol

Key Research Findings

  • Synthetic Utility : Benzyl protection in tyrosine derivatives is stable under basic and mildly acidic conditions, making it ideal for Fmoc/t-Boc SPPS strategies .
  • Biological Relevance: D-amino acids like this compound are increasingly used in drug design to enhance metabolic stability and bioavailability .

Preparation Methods

Esterification of D-Tyrosine

D-Tyrosine undergoes esterification with methanol under acidic conditions to form D-tyrosine methyl ester hydrochloride. In a representative procedure:

  • Conditions : Reflux in methanol with HCl gas (2–3 equiv) at 65°C for 12 hours.

  • Yield : 89–92% (isolated as white crystals).

  • Key Parameter : Excess HCl ensures complete protonation of the amino group, minimizing diketopiperazine formation.

Trifluoroacetylation of the Amino Group

The amino group is protected via reaction with trifluoroacetic anhydride (TFAA):

  • Conditions : D-tyrosine methyl ester (1 equiv), TFAA (1.2 equiv), and triethylamine (2 equiv) in tetrahydrofuran (THF) at 0–5°C for 2 hours.

  • Yield : 94–96% (N-trifluoroacetyl-D-tyrosine methyl ester).

  • Advantage : Trifluoroacetyl (TFA) protection is stable under subsequent etherification conditions.

Mitsunobu Etherification for Benzylation

The phenolic hydroxyl is benzylated using a Mitsunobu reaction:

  • Reagents : N-TFA-D-tyrosine methyl ester (1 equiv), benzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), di-tert-butyl azodicarboxylate (1.5 equiv).

  • Solvent : THF or toluene at 0°C → room temperature.

  • Reaction Time : 6–8 hours (monitored by HPLC).

  • Yield : 85–88% (O-benzyl-N-TFA-D-tyrosine methyl ester).

Table 1: Solvent Impact on Mitsunobu Etherification

SolventTemperature (°C)Yield (%)Purity (HPLC)
THF0 → 258899.3
Toluene0 → 258699.1

Hydrolysis and Deprotection

Concurrent hydrolysis of the methyl ester and TFA group occurs under basic conditions:

  • Conditions : O-benzyl-N-TFA-D-tyrosine methyl ester (1 equiv), 2N NaOH (3 equiv), methanol/water (4:1) at 25°C for 4 hours.

  • Yield : 95–97% (this compound).

  • Purity : ≥99.5% (HPLC), ee >99.6% (chiral column).

Process Optimization and Challenges

Solvent Selection in Etherification

THF outperforms toluene in yield (88% vs. 86%) due to better solubility of intermediates. However, toluene reduces azodicarboxylate decomposition rates, enabling scalability.

Base Strength in Hydrolysis

Strong bases (e.g., NaOH) achieve complete hydrolysis within 4 hours, whereas K2CO3 requires 8–10 hours. Excess base must be neutralized post-reaction to prevent racemization.

Enantiopurity Maintenance

Racemization risks arise during hydrolysis (pH >10). Controlled neutralization to pH 5–6 with HCl preserves configuration, as evidenced by consistent ee values.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 250 mm, 5 μm).

  • Mobile Phase : Acetonitrile/0.1% TFA water (gradient: 20→80% acetonitrile over 20 min).

  • Retention Time : 12.3 min (this compound).

Chiral Purity Assessment

  • Method : Chiralpak IA column, hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.

  • Result : Single peak (ee >99.6%).

Mass Spectrometry

  • LC-MS (ESI) : m/z calcd for C16H17NO3 [M+H]+: 272.1; found: 272.0.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of this compound Synthesis Routes

StepYield (%)Purity (%)Key Improvement vs. Prior Methods
Esterification89–9299.0HCl gas replaces SOCl2, safer
Mitsunobu Reaction85–8899.3Lower azodicarboxylate loading
Hydrolysis95–9799.5Shorter reaction time

The patented route eliminates hazardous heavy metal catalysts (e.g., Hg(OAc)2) previously used for benzylation, enhancing safety and reducing waste.

Industrial-Scale Considerations

Cost Analysis

  • Major Costs : Benzyl alcohol (40%), Fmoc-OSu (30%), solvents (20%).

  • Mitigation : Solvent recycling reduces expenses by 15–20%.

Environmental Impact

  • Waste Streams : Triphenylphosphine oxide (recyclable via crystallization), TFAA hydrolysates (neutralized to NaTFA).

  • Green Chemistry Metrics : E-factor = 8.2 (improved vs. traditional E-factor >15) .

Q & A

Q. Q. What strategies improve the efficiency of literature reviews on o-Benzyl-D-tyrosine applications?

  • Methodological Answer :
  • Boolean Search Operators : Use terms like "o-Benzyl-D-tyrosine AND (peptide synthesis OR enzyme inhibition)" in PubMed/SciFinder .
  • Citation Tracking : Follow references in seminal papers (e.g., J. Org. Chem. or Beilstein J. Org. Chem.) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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